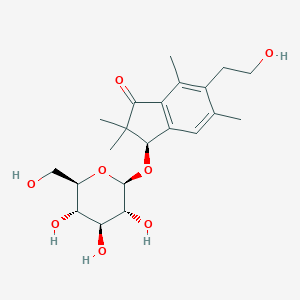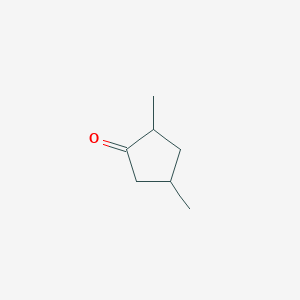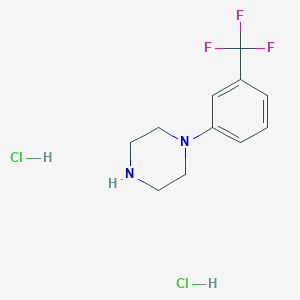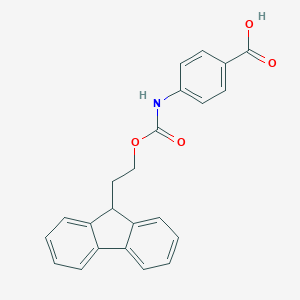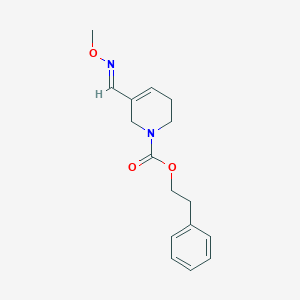
2-Phenylethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-Phenylethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or signaling pathways involved in disease progression. Further research is needed to elucidate the exact mechanism of action.
Biochemical and Physiological Effects:
Studies have shown that 2-Phenylethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has various biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. In addition, it has been found to modulate neurotransmitter levels in the brain, suggesting potential applications in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-Phenylethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is its ease of synthesis and purification. It is also relatively stable and can be stored for extended periods. However, its low solubility in water and some organic solvents can limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for research on 2-Phenylethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate. One potential direction is to investigate its potential as a drug candidate for the treatment of various diseases. Another direction is to further elucidate its mechanism of action and identify specific targets for its activity. In addition, it may be valuable to explore its potential applications in other scientific fields, such as materials science and catalysis.
Synthesis Methods
The synthesis of 2-Phenylethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate involves the condensation reaction of 2-phenylethylamine and ethyl pyruvate, followed by the reduction of the resulting imine with sodium borohydride. This method has been optimized by various researchers to improve the yield and purity of the compound.
Scientific Research Applications
2-Phenylethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been studied extensively for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In addition, it has been used as a ligand in coordination chemistry and as a catalyst in organic synthesis.
properties
CAS RN |
145071-38-1 |
|---|---|
Product Name |
2-Phenylethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate |
Molecular Formula |
C16H20N2O3 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
2-phenylethyl 5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C16H20N2O3/c1-20-17-12-15-8-5-10-18(13-15)16(19)21-11-9-14-6-3-2-4-7-14/h2-4,6-8,12H,5,9-11,13H2,1H3/b17-12+ |
InChI Key |
JDOQFCLBKHCQSK-SFQUDFHCSA-N |
Isomeric SMILES |
CO/N=C/C1=CCCN(C1)C(=O)OCCC2=CC=CC=C2 |
SMILES |
CON=CC1=CCCN(C1)C(=O)OCCC2=CC=CC=C2 |
Canonical SMILES |
CON=CC1=CCCN(C1)C(=O)OCCC2=CC=CC=C2 |
synonyms |
1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-5-((methoxyimino)methyl)-, 2-phenylethyl ester, (E)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[3-(Bromomethyl)phenyl]-1H-pyrrole](/img/structure/B130036.png)


